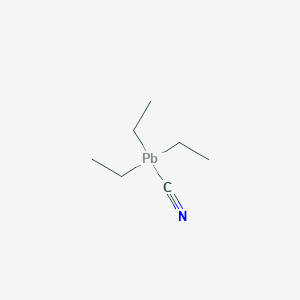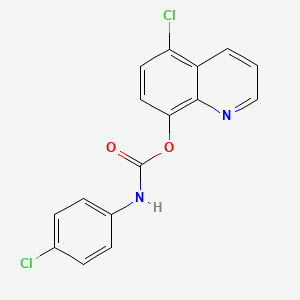
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176 g/mol . It is a derivative of quinoline and carbamate, featuring both chloro and phenyl groups. This compound is often used in early discovery research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate typically involves the reaction of 5-chloro-8-quinoline with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines .
科学的研究の応用
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .
類似化合物との比較
Similar Compounds
- 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,5-dichlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
20842-58-4 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-5-11(6-4-10)20-16(21)22-14-8-7-13(18)12-2-1-9-19-15(12)14/h1-9H,(H,20,21) |
InChIキー |
WETZSCSABWNGOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)

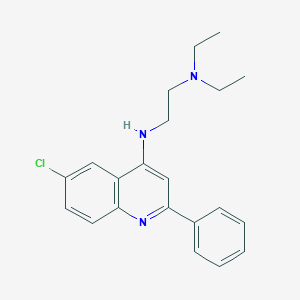

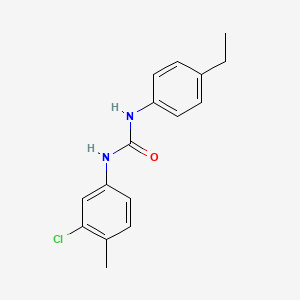
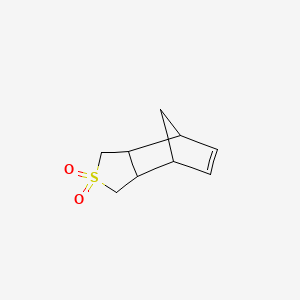

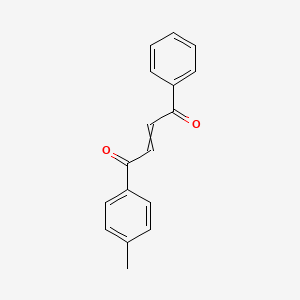

![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

